methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate
Description
The compound methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate features a pyridin-3-yl-substituted pyrazole core linked via an ethylsulfamoyl group to a phenyl ring bearing a methyl carbamate moiety. This structure combines multiple pharmacophoric elements:
- Pyridine-pyrazole hybrid: The pyridin-3-yl group on the pyrazole ring may enhance π-π stacking and hydrogen bonding with biological targets.
- Carbamate functionality: The methyl carbamate at the para position of the phenyl ring could modulate metabolic stability and bioavailability.
Properties
IUPAC Name |
methyl N-[4-[2-(4-pyridin-3-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-27-18(24)22-16-4-6-17(7-5-16)28(25,26)21-9-10-23-13-15(12-20-23)14-3-2-8-19-11-14/h2-8,11-13,21H,9-10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKTCWAEVIJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Attachment of the pyridine ring: This step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Introduction of the sulfamoyl group: This can be done using sulfonyl chlorides in the presence of a base.
Formation of the carbamate group: This step typically involves the reaction of an amine with methyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate and sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the carbamate or sulfamoyl groups.
Substitution: Substituted derivatives where nucleophiles replace leaving groups.
Scientific Research Applications
Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Pyrazole Sulfonamide Derivatives
Compound 25 : N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
- Key features :
- Trimethylpyrazole substituents enhance lipophilicity.
- 4-Chlorophenyl carbamoyl group introduces electron-withdrawing effects.
- Physicochemical differences :
- Higher molecular weight (421.87 g/mol vs. ~450–500 g/mol for the target compound).
- Presence of a sulfonamide (SO₂NH) instead of a sulfamoyl (NHSO₂) bridge.
Compound 26 : N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide
- Reduced solubility compared to Compound 25 due to higher Cl content.
- Structural contrast : The target compound’s carbamate group may offer better metabolic stability than the dichlorophenyl carbamoyl group.
Compound 27 : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide
- Key features :
- A butyl chain on the pyrazole improves lipophilicity (logP ~3.5 estimated).
- Similar chlorophenyl carbamoyl motif but lacks the ethylsulfamoyl linkage.
Thiadiazole and Imidazole Derivatives
Compound 14 : N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide
- Key features :
- Thiadiazole-thio group introduces sulfur-based electronegativity and conformational rigidity.
- Lower calculated C logP (~2.8) compared to pyrazole analogs due to polar thiadiazole.
- Comparison : The target compound’s ethylsulfamoyl bridge may offer greater flexibility for target binding than the rigid thiadiazole-thio group.
Compound 41 : 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide
- Key features :
- Trifluoromethylpyridine enhances metabolic stability and membrane permeability.
- Imidazole-pyrrole core differs from the pyridine-pyrazole system in the target compound.
- Functional contrast : The carbamate in the target compound may exhibit slower hydrolysis than the carboxamide in Compound 41.
Carbamate-Containing Analogs
{1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate
- Key features :
- Phenylcarbamate group at the pyrazole-4 position.
- Sulfanyl (S-) linker instead of sulfamoyl (NHSO₂).
- Comparison: The target compound’s sulfamoyl group may improve hydrogen bonding with targets (e.g., enzymes or receptors) compared to the non-polar sulfanyl group.
Research Implications
- Target compound advantages : The ethylsulfamoyl bridge and carbamate group may offer a balance of solubility, target affinity, and stability compared to analogs with halogens (e.g., Cl, CF₃) or rigid thiadiazoles.
- Limitations : Lack of biological data for the target compound necessitates further in vitro testing against relevant targets (e.g., kinases, microbial enzymes) to validate hypothesized advantages.
Biological Activity
Methyl N-[4-({2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridinyl moiety and a pyrazolyl group. Its chemical formula can be represented as follows:
This structure suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation. The presence of the pyridine and pyrazole rings suggests that the compound may act as a kinase inhibitor, similar to other compounds in its class.
Inhibition of c-KIT Kinase
One notable mechanism involves the inhibition of c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs). Studies have demonstrated that compounds with similar structures can effectively inhibit c-KIT activity, leading to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Pharmacological Effects
A summary of the biological activities observed for this compound includes:
| Activity | Effect | Reference |
|---|---|---|
| Anti-cancer | Inhibition of tumor cell proliferation | |
| Kinase inhibition | Targeting c-KIT and related pathways | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on GIST Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in GIST cell lines, correlating with decreased c-KIT phosphorylation levels.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
